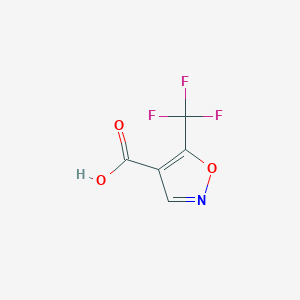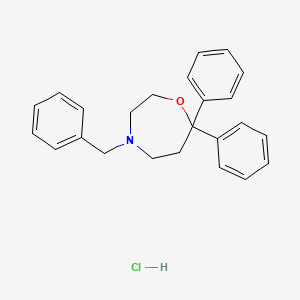
8-Hydroxyoxycodone, 8beta-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8β,14-Dihydroxy-7,8-dihydro Codeinone involves the oxidation of Thebaine. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective oxidation of Thebaine to 8β,14-Dihydroxy-7,8-dihydro Codeinone .
Industrial Production Methods: Industrial production of 8β,14-Dihydroxy-7,8-dihydro Codeinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 8β,14-Dihydroxy-7,8-dihydro Codeinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: More oxidized derivatives of 8β,14-Dihydroxy-7,8-dihydro Codeinone.
Reduction: Reduced forms of the compound, potentially reverting to Thebaine.
Substitution: Halogenated derivatives of 8β,14-Dihydroxy-7,8-dihydro Codeinone.
Applications De Recherche Scientifique
8β,14-Dihydroxy-7,8-dihydro Codeinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: Investigated for its potential analgesic properties and its role in the development of new pain management drugs.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 8β,14-Dihydroxy-7,8-dihydro Codeinone involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of natural opiates, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to pain modulation and relief .
Comparaison Avec Des Composés Similaires
Codeine: Another opiate alkaloid with similar analgesic properties.
Morphine: A well-known opiate used for pain relief.
Thebaine: The precursor to 8β,14-Dihydroxy-7,8-dihydro Codeinone.
Uniqueness: 8β,14-Dihydroxy-7,8-dihydro Codeinone is unique due to its specific structure and the presence of hydroxyl groups at the 8β and 14 positions. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other opiates .
Propriétés
Formule moléculaire |
C18H21NO5 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(4R,4aS,5S,7aR,12bS)-4a,5-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C18H21NO5/c1-19-6-5-17-14-9-3-4-11(23-2)15(14)24-16(17)10(20)8-13(21)18(17,22)12(19)7-9/h3-4,12-13,16,21-22H,5-8H2,1-2H3/t12-,13+,16+,17+,18+/m1/s1 |
Clé InChI |
SVFULCKGJOWFGT-FGPFUNDFSA-N |
SMILES |
CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |
SMILES isomérique |
CN1CC[C@]23[C@@H]4C(=O)C[C@@H]([C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O |
SMILES canonique |
CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dichlorobenzo[b]thiophene](/img/structure/B1647452.png)





![5-Chloro-3-ethylbenzo[b]thiophene](/img/structure/B1647470.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B1647476.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647488.png)





